3-Amino-1-benzyl-1,4-dihydropyridin-4-one
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Overview
Description
3-Amino-1-benzyl-1,4-dihydropyridin-4-one is a compound belonging to the class of 1,4-dihydropyridines, which are known for their diverse pharmaceutical applications. This compound features a benzyl group attached to the nitrogen atom at position 1 and an amino group at position 3 of the dihydropyridine ring. The 1,4-dihydropyridine scaffold is notable for its presence in various biologically active molecules, including calcium channel blockers and other therapeutic agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-benzyl-1,4-dihydropyridin-4-one can be achieved through several methods, including the Hantzsch reaction, which is a classical multicomponent reaction involving an aldehyde, a β-ketoester, and ammonia or an amine. The reaction typically proceeds under reflux conditions in ethanol or another suitable solvent .
Industrial Production Methods
Industrial production of 1,4-dihydropyridines, including this compound, often employs continuous flow synthesis techniques to enhance efficiency and scalability. These methods utilize automated systems to control reaction parameters precisely, ensuring consistent product quality .
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-benzyl-1,4-dihydropyridin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine derivatives.
Reduction: Reduction reactions can convert the dihydropyridine ring to a fully saturated piperidine ring.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the benzyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Reagents such as alkyl halides or acyl chlorides are used under basic conditions.
Major Products
Oxidation: Pyridine derivatives.
Reduction: Piperidine derivatives.
Substitution: Various substituted dihydropyridines.
Scientific Research Applications
3-Amino-1-benzyl-1,4-dihydropyridin-4-one has numerous applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a calcium channel blocker.
Medicine: Explored for its therapeutic potential in treating cardiovascular diseases and other conditions.
Industry: Utilized in the development of agrochemicals and functional materials
Mechanism of Action
The mechanism of action of 3-Amino-1-benzyl-1,4-dihydropyridin-4-one involves its interaction with molecular targets such as voltage-gated calcium channels. By binding to these channels, the compound can modulate calcium ion flow, which is crucial in various physiological processes, including muscle contraction and neurotransmission .
Comparison with Similar Compounds
Similar Compounds
Nifedipine: A well-known calcium channel blocker with a similar 1,4-dihydropyridine structure.
Amlodipine: Another calcium channel blocker used in the treatment of hypertension and angina.
Nicardipine: Used for its vasodilatory effects in cardiovascular therapy.
Uniqueness
3-Amino-1-benzyl-1,4-dihydropyridin-4-one is unique due to its specific substitution pattern, which imparts distinct pharmacological properties compared to other 1,4-dihydropyridines. Its benzyl and amino groups contribute to its unique binding affinity and selectivity for molecular targets .
Properties
IUPAC Name |
3-amino-1-benzylpyridin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c13-11-9-14(7-6-12(11)15)8-10-4-2-1-3-5-10/h1-7,9H,8,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHPXCXPSMUAHSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=CC(=O)C(=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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